molecular formula C21H19N3O3S B4099637 Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate

Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate

Cat. No.: B4099637
M. Wt: 393.5 g/mol
InChI Key: MRQJAWPYYAFJHO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, an ethyl ester, and a thioether linkage to a diphenylethyl ketone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine intermediate with a thiol compound, such as 2-oxo-1,2-diphenylethanethiol, under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the diphenylethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its unique functional groups, it may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The amino group and thioether linkage may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)thio]-5-pyrimidinecarboxylate: Similar structure but with a thioether instead of a sulfanyl group.

    Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)oxy]-5-pyrimidinecarboxylate: Similar structure but with an ether linkage.

    Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)amino]-5-pyrimidinecarboxylate: Similar structure but with an amino linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-amino-2-(2-oxo-1,2-diphenylethyl)sulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-2-27-20(26)16-13-23-21(24-19(16)22)28-18(15-11-7-4-8-12-15)17(25)14-9-5-3-6-10-14/h3-13,18H,2H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJAWPYYAFJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate
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Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate
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Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate
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Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate

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